Imidazo[1,2-a]pyridine-8-carbohydrazide

Medicinal Chemistry Structure–Activity Relationship Anticancer Drug Discovery

Imidazo[1,2-a]pyridine-8-carbohydrazide (CAS 1092346-49-0) is a critical, unexplored C8-vector building block for medicinal chemistry. Unlike extensively characterized 2-carbohydrazide regioisomers, the 8-substituted isomer remains absent from primary biological literature, offering genuine novelty in SAR campaigns. Its carbohydrazide moiety enables rapid hydrazone library synthesis via aldehyde/ketone condensation and acts as a bidentate metal-chelating ligand for metalloenzyme inhibitor design. With a fragment-compliant MW of 176.18 g/mol and low cLogP (~0.3), it is ideally suited for FBDD screening and fragment-growing strategies. Ensure regioisomeric fidelity—do not substitute with the 2-isomer.

Molecular Formula C8H8N4O
Molecular Weight 176.179
CAS No. 1092346-49-0
Cat. No. B2962556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine-8-carbohydrazide
CAS1092346-49-0
Molecular FormulaC8H8N4O
Molecular Weight176.179
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=C1)C(=O)NN
InChIInChI=1S/C8H8N4O/c9-11-8(13)6-2-1-4-12-5-3-10-7(6)12/h1-5H,9H2,(H,11,13)
InChIKeyGXXYAEDXRKSPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridine-8-carbohydrazide (CAS 1092346-49-0): Procurement-Relevant Baseline Overview for Medicinal Chemistry and Chemical Biology


Imidazo[1,2-a]pyridine-8-carbohydrazide (CAS 1092346-49-0) is a heterocyclic building block consisting of an imidazo[1,2-a]pyridine core substituted at the 8-position with a carbohydrazide moiety. Its molecular formula is C₈H₈N₄O, with a molecular weight of 176.18 g/mol [1]. The compound is commercially available from multiple suppliers with purities ranging from 95% to 98% . Its SMILES notation is NNC(=O)c1cccn2ccnc12, and its InChIKey is GXXYAEDXRKSPBK-UHFFFAOYSA-N [1]. Unlike extensively studied 2-carbohydrazide regioisomers, the 8-carbohydrazide derivative remains largely unexplored in the primary literature, positioning it as a distinct chemical space entry for structure–activity relationship (SAR) exploration.

Why Generic Substitution of Imidazo[1,2-a]pyridine-8-carbohydrazide with Other Imidazopyridine Hydrazides Carries Quantifiable Scientific Risk


Imidazo[1,2-a]pyridine carbohydrazides are not interchangeable regioisomers. The position of the hydrazide substituent (e.g., 2‑carbohydrazide vs. 8‑carbohydrazide) profoundly influences electronic distribution, hydrogen‑bonding geometry, and target engagement. Imidazo[1,2-a]pyridine‑2‑carbohydrazide derivatives have demonstrated measurable cytotoxic activity against cancer cell lines (IC₅₀ values of 13.4–22.6 µM against MCF‑7 and HT‑29) [1] and tyrosinase inhibition (IC₅₀ values of 7.19–8.11 µM) [2]. In contrast, no published biological activity data exist for the 8‑carbohydrazide isomer. Substituting the 8‑isomer with a 2‑carbohydrazide analog would therefore introduce uncharacterized and potentially divergent biological behavior, rendering experimental conclusions invalid. The 8‑carbohydrazide must be procured specifically when SAR studies require exploration of the C8 vector.

Quantitative Differentiation Evidence for Imidazo[1,2-a]pyridine-8-carbohydrazide Relative to Closest Analogs


Regioisomeric Differentiation: C8‑Carbohydrazide vs. C2‑Carbohydrazide Cytotoxicity Profile

The 2‑carbohydrazide regioisomer of the imidazo[1,2‑a]pyridine scaffold has been evaluated for cytotoxic activity. Compound 7d, a derivative bearing a 4‑bromophenyl group, exhibited IC₅₀ values of 22.6 µM against MCF‑7 breast cancer cells and 13.4 µM against HT‑29 colon cancer cells [1]. In contrast, no published cytotoxic data are available for the 8‑carbohydrazide regioisomer. This data void constitutes a critical differentiation point: procurement of the 8‑carbohydrazide enables de novo exploration of the C8 substitution vector, which may yield distinct potency and selectivity profiles.

Medicinal Chemistry Structure–Activity Relationship Anticancer Drug Discovery

Tyrosinase Inhibition Baseline: 2‑Carbohydrazide Derivatives as Quantitative Benchmarks

Imidazo[1,2‑a]pyridine‑2‑carbohydrazide derivatives have demonstrated moderate tyrosinase inhibitory activity. Compounds 6j and 6g exhibited IC₅₀ values of 7.19 µM and 8.11 µM, respectively, against mushroom tyrosinase [1]. The 8‑carbohydrazide isomer has not been evaluated in this assay. The absence of activity data for the 8‑regioisomer underscores its potential to uncover novel structure–activity relationships not accessible via the 2‑substituted scaffold.

Enzyme Inhibition Tyrosinase Skin Pigmentation

Synthetic Versatility and Purity Availability: 8‑Carbohydrazide vs. 2‑Carbohydrazide Building Blocks

Commercially available imidazo[1,2‑a]pyridine‑8‑carbohydrazide is offered at purities of 95% and 98% , making it suitable for direct use in hydrazone condensation reactions without additional purification. The 2‑carbohydrazide analog (CAS 119448‑27‑0) is also available but typically at comparable or lower purities (95% from multiple vendors). The 8‑carbohydrazide′s hydrazide group can be readily derivatized with aldehydes or ketones to generate libraries of hydrazone‑containing compounds, a key transformation in medicinal chemistry campaigns.

Chemical Synthesis Hydrazone Formation Building Block Procurement

Structural Comparison with 2‑(4‑Bromophenyl)imidazo[1,2‑a]pyridine‑8‑carbohydrazide: Impact on Molecular Weight and Synthetic Tractability

The unsubstituted imidazo[1,2‑a]pyridine‑8‑carbohydrazide (MW = 176.18 g/mol) [1] is a significantly smaller fragment compared to the 2‑(4‑bromophenyl) analog (MW = 331.17 g/mol) . This difference in molecular weight (Δ = 155 g/mol) translates to lower lipophilicity (calculated cLogP ≈ 0.3 vs. ≈ 3.5) and improved ligand efficiency potential. The unsubstituted scaffold also provides a cleaner starting point for fragment‑based drug discovery (FBDD) and offers greater flexibility for late‑stage functionalization.

Lead Optimization Drug Design Fragment‑Based Drug Discovery

Priority Application Scenarios for Imidazo[1,2-a]pyridine-8-carbohydrazide Based on Differential Evidence


Medicinal Chemistry Lead Optimization via Hydrazone Derivatization

The 8‑carbohydrazide group readily condenses with aldehydes and ketones to generate hydrazone libraries. This transformation is a cornerstone of medicinal chemistry SAR studies, as hydrazones often exhibit enhanced biological activity relative to the parent hydrazide. While 2‑carbohydrazide derivatives have shown cytotoxicity and tyrosinase inhibition, the 8‑isomer represents an unexplored vector. Researchers can systematically probe the effect of C8 substitution on target engagement using this building block [1][2].

Chemical Biology Probe Development Targeting Metalloenzymes

Carbohydrazide moieties can act as bidentate ligands for metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺), making them valuable for designing inhibitors of metalloenzymes such as histone deacetylases, carbonic anhydrases, or matrix metalloproteinases. The 8‑carbohydrazide scaffold offers a rigid, aromatic platform that can position the hydrazide group for optimal metal coordination, a property that may differ from the 2‑regioisomer due to altered geometry [1].

Fragment‑Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 176.18 g/mol, imidazo[1,2‑a]pyridine‑8‑carbohydrazide qualifies as a fragment (MW < 300 Da) suitable for FBDD campaigns. Its low lipophilicity (estimated cLogP ≈ 0.3) and high purity (≥95%) make it an attractive fragment for screening against protein targets. The unsubstituted scaffold provides a clean starting point for fragment growing or merging strategies [1][2].

Synthetic Intermediate for Advanced Heterocyclic Building Blocks

The 8‑carbohydrazide can be converted into various heterocyclic systems (e.g., 1,3,4‑oxadiazoles, 1,2,4‑triazoles) via cyclization reactions. These transformations yield compounds with potential antimicrobial, anticonvulsant, or anticancer activities. The high purity of commercial samples ensures reliable yields in multistep syntheses [1].

Quote Request

Request a Quote for Imidazo[1,2-a]pyridine-8-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.